Cdk1/2 Inhibitor III is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2) [, , ]. CDK1/2 are crucial regulators of the cell cycle, playing essential roles in cell cycle progression and proliferation [, , , ]. Dysregulation of CDK1/2 is implicated in the development and progression of various cancers, making them attractive targets for anticancer therapies [, , , ]. Cdk1/2 Inhibitor III has been utilized in scientific research to investigate the roles of CDK1/2 in various cellular processes, particularly in the context of cancer cell biology [, , ].
The synthesis of Cdk1/2 Inhibitor III involves several key steps that typically include the formation of a triazole core structure. One method described involves reacting 4-(aminosulfonyl)aniline with various electrophiles to form intermediates that are subsequently converted into the final product through cyclization reactions. Technical details include:
The molecular structure of Cdk1/2 Inhibitor III can be represented by its empirical formula . The compound features a triazole ring that is substituted with various functional groups including amino and sulfonyl moieties.
Key structural data includes:
Cdk1/2 Inhibitor III undergoes various chemical reactions primarily related to its interaction with cyclin-dependent kinases. These reactions include:
Detailed technical analyses reveal that modifications to functional groups can significantly alter binding affinity and selectivity towards specific kinase targets .
The mechanism of action of Cdk1/2 Inhibitor III involves competitive inhibition at the active site of cyclin-dependent kinases. Upon binding, it prevents ATP from accessing the kinase domain, thereby inhibiting phosphorylation events critical for cell cycle progression.
Key points include:
Cdk1/2 Inhibitor III exhibits several notable physical and chemical properties:
Relevant data from analyses indicate that its cell permeability allows effective intracellular delivery, which is crucial for its biological activity .
Cdk1/2 Inhibitor III has significant applications in scientific research and potential therapeutic uses:
Cdk1/2 Inhibitor III (CAS 443798-55-8) functions as a potent, reversible ATP-competitive inhibitor that selectively targets CDK1/cyclin B and CDK2/cyclin A complexes. Its triazolo-diamine scaffold mimics ATP’s adenine ring, engaging conserved residues in the catalytic cleft through hydrogen bonding and hydrophobic interactions. The inhibitor exhibits exceptional potency, with biochemical IC₅₀ values of 600 pM for CDK1/cyclin B and 500 pM for CDK2/cyclin A [1] [8]. This high affinity arises from enthalpy-driven binding, as confirmed by isothermal titration calorimetry (ITC), where the inhibitor’s rigid structure minimizes entropic penalties upon kinase binding [3] [8].
Notably, the compound demonstrates significant selectivity over related kinases. It inhibits VEGF-R2 and GSK-3β at 32 nM and 140 nM, respectively, and shows negligible activity (IC₅₀ ≥1 µM) against eight other kinases in profiling panels [3] [8]. This discrimination stems from its precise interaction with the unique topology of CDK1/2 ATP pockets, particularly through contacts with the hinge region and hydrophobic back cavity.
Table 1: Inhibition Profile of Cdk1/2 Inhibitor III
Target Kinase Complex | IC₅₀ Value | Selectivity vs. CDK1/2 |
---|---|---|
CDK1/Cyclin B | 0.6 nM | Reference |
CDK2/Cyclin A | 0.5 nM | Reference |
VEGF-R2 | 32 nM | 53-fold |
GSK-3β | 140 nM | 233-fold |
Other kinases (n=8) | >1 µM | >1,600-fold |
Despite 74.32% sequence identity and 89.19% similarity between CDK1 and CDK2 [7], Cdk1/2 Inhibitor III exhibits a slight preference for CDK2/cyclin A (0.5 nM) over CDK1/cyclin B (0.6 nM). This discrimination originates from subtle conformational differences in their ATP-binding pockets and dynamic behaviors. X-ray crystallography and molecular dynamics simulations reveal that CDK1’s glycine-rich loop adopts a more rigid conformation than CDK2’s, reducing the accessibility of its hydrophobic back pocket [2] [7].
Key structural determinants include:
These differences manifest in binding kinetics, where Cdk1/2 Inhibitor III shows a 0.1 nM lower IC₅₀ for CDK2 versus CDK1. This selectivity is physiologically significant, as CDK1 inhibition carries higher toxicity risks in normal cells due to its essential role in mitotic entry [2] [9].
The glycine-rich loop (G-loop) in CDKs undergoes significant conformational rearrangement during inhibitor binding. Cdk1/2 Inhibitor III stabilizes a specific G-loop configuration that optimally positions catalytic residues for high-affinity interactions. Biophysical studies show that upon inhibitor binding, CDK2’s G-loop shifts ~2.1 Å toward the ATP pocket, creating a complementary surface for the triazolo-diamine core [3] [8].
This G-loop modulation has dual consequences:
Notably, the inhibitor’s fluorine atoms form critical contacts with G-loop residues Phe⁸⁰ and Val⁶⁴ in CDK2, interactions less optimal in CDK1 due to its distinct G-loop dynamics. This differential engagement underlies the compound’s modest selectivity for CDK2 [2] [8].
Table 2: G-loop Structural Parameters Upon Inhibitor Binding
Parameter | CDK1/Cyclin B | CDK2/Cyclin A |
---|---|---|
G-loop displacement | 1.7 Å | 2.1 Å |
Hydrogen bonds with inhibitor | 3 | 4 |
Hydrophobic contacts | 9 | 11 |
ΔS of binding (kcal/mol·K) | -12.4 | -10.9 |
Cyclin binding induces profound allosteric changes that dramatically enhance inhibitor affinity. Structural analyses reveal that cyclin A binding to CDK2 repositions the C-helix and organizes the catalytic cleft, creating a high-affinity pocket for Cdk1/2 Inhibitor III. This allosteric coupling results in >1000-fold higher potency against cyclin-bound CDKs versus monomeric CDKs [2] [4].
Key allosteric mechanisms include:
Intramolecular FRET assays demonstrate that cyclin-bound CDK2 adopts a conformation with increased distance between the G-loop and activation loop (from 18 Å to 23 Å), creating an optimal cavity for inhibitor accommodation. This explains why cyclin-free CDKs show dramatically reduced inhibitor sensitivity [2] [4]. In contrast, allosteric CDK2 inhibitors (e.g., anthranilic acid derivatives) exhibit negative cooperativity with cyclins, a distinct mechanism not shared by ATP-competitive agents like Cdk1/2 Inhibitor III [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4